3-Methyl-4-nitropyridine-2-carbonitrile
Overview
Description
3-Methyl-4-nitropyridine-2-carbonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of pyridine, featuring a nitro group at the 4-position, a methyl group at the 3-position, and a nitrile group at the 2-position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 3-methyl-4-nitropyridine-2-carbonitrile belongs, are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Biochemical Pathways
Nitropyridines are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
As a nitropyridine, it is likely involved in the formation of carbon–carbon bonds in Suzuki–Miyaura cross-coupling reactions .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which nitropyridines are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitropyridine-2-carbonitrile typically involves the nitration of 3-methylpyridine-2-carbonitrile. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, which are crucial for optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Methyl-4-aminopyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 3-Carboxy-4-nitropyridine-2-carbonitrile.
Scientific Research Applications
3-Methyl-4-nitropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitropyridine: Similar structure but lacks the nitrile group.
3-Nitropyridine: Lacks both the methyl and nitrile groups.
4-Nitropyridine-2-carbonitrile: Similar structure but lacks the methyl group
Uniqueness
3-Methyl-4-nitropyridine-2-carbonitrile is unique due to the presence of all three functional groups (methyl, nitro, and nitrile) on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-4-nitropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPVRRHCWVGYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618875 | |
Record name | 3-Methyl-4-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-13-3 | |
Record name | 3-Methyl-4-nitro-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30235-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-nitropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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